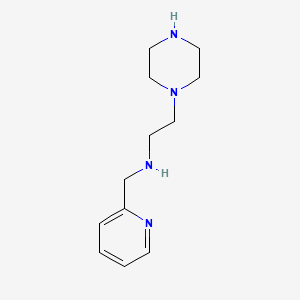
2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol is a complex organic compound that belongs to the class of isoquinoline derivatives. Isoquinoline compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst to form the isoquinoline ring.
Introduction of the Benzyl Group: The benzyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the isoquinoline core in the presence of a Lewis acid catalyst such as aluminum chloride.
Addition of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be added through a nucleophilic aromatic substitution reaction, where the isoquinoline core reacts with a trimethoxybenzene derivative in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the isoquinoline ring to a tetrahydroisoquinoline ring. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the benzyl or trimethoxyphenyl groups are replaced with other functional groups. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Halides, nucleophiles, Lewis acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways and interactions.
Medicine: Potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Use in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within the cell.
Influencing Gene Expression: Altering the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
1-benzylisoquinoline: A simpler isoquinoline derivative with similar structural features.
3,4-dihydroisoquinoline: A precursor in the synthesis of more complex isoquinoline derivatives.
Trimethoxybenzene derivatives: Compounds with similar aromatic substitution patterns.
Uniqueness
2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol is unique due to its combination of structural features, including the benzyl group, trimethoxyphenyl group, and hydroxyl groups on the isoquinoline ring. This unique structure contributes to its diverse chemical reactivity and potential biological activities.
特性
分子式 |
C25H27NO5 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC名 |
2-benzyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-isoquinoline-4,6-diol |
InChI |
InChI=1S/C25H27NO5/c1-29-22-11-17(12-23(30-2)25(22)31-3)24-19-10-9-18(27)13-20(19)21(28)15-26(24)14-16-7-5-4-6-8-16/h4-13,21,24,27-28H,14-15H2,1-3H3 |
InChIキー |
SMHHHCKXPZAQOM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3=C(C=C(C=C3)O)C(CN2CC4=CC=CC=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



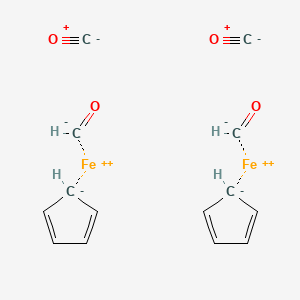

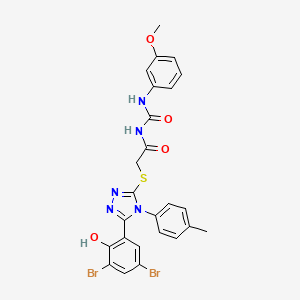
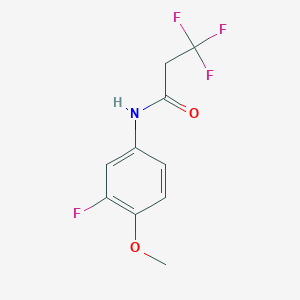
![2,2-Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]hexafluoropropane](/img/structure/B13777496.png)
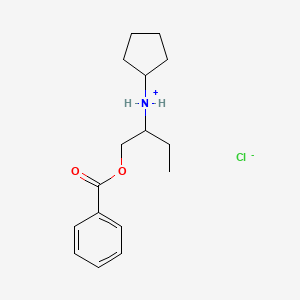
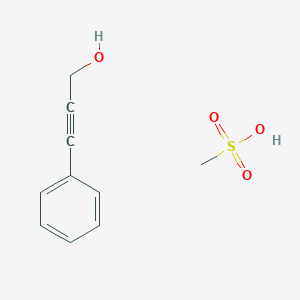
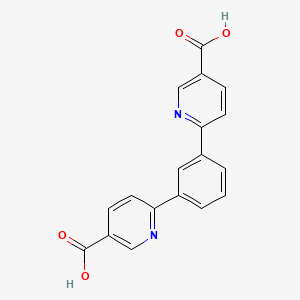
![1-[(2,4-difluorophenyl)sulfonyl]Pyrrolidine](/img/structure/B13777508.png)

![1H-Pyrazole-3-carboxylic acid, 4-benz[cd]indol-2-yl-4,5-dihydro-5-oxo-, ethyl ester](/img/structure/B13777527.png)
![Hexanamide, N-[3-[(12-aminododecyl)amino]propyl]-6-[(1-oxohexyl)amino]-](/img/structure/B13777528.png)
